3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

μ-opioid receptor binding affinity structure-activity relationship

3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a synthetic small molecule belonging to the 3,8-diazabicyclo[3.2.1]octane (DBO) class of central analgesics. DBO derivatives function as μ-opioid receptor agonists with a pharmacophore structurally unrelated to morphine or fentanyl scaffolds.

Molecular Formula C18H23N3O3
Molecular Weight 329.4 g/mol
CAS No. 63990-46-5
Cat. No. B13763256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
CAS63990-46-5
Molecular FormulaC18H23N3O3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H23N3O3/c1-2-18(22)20-16-8-9-17(20)13-19(12-16)10-4-6-14-5-3-7-15(11-14)21(23)24/h3-7,11,16-17H,2,8-10,12-13H2,1H3/b6-4+
InChIKeyWPKXQUCVSYGYFP-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane (CAS 63990-46-5): Core Structural Identity and Opioid Pharmacophore Class


3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a synthetic small molecule belonging to the 3,8-diazabicyclo[3.2.1]octane (DBO) class of central analgesics. DBO derivatives function as μ-opioid receptor agonists with a pharmacophore structurally unrelated to morphine or fentanyl scaffolds [1]. The compound bears an 8-propionyl acyl group and a 3-(meta-nitrocinnamyl) aralkenyl substituent, placing it within a well-studied series of nitro-substituted cinnamyl DBO analogs that have been systematically evaluated for μ-opioid receptor affinity and analgesic activity [2]. Its molecular formula is C₁₈H₂₃N₃O₃ with a molecular weight of 329.4 g/mol and a computed LogP of 3.09 .

Why Positional Nitro Isomerism in 3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane Prevents Simple Substitution by Other DBO Analogs


The pharmacological activity of 3,8-diazabicyclo[3.2.1]octane (DBO) opioid ligands is exquisitely sensitive to the position of the nitro substituent on the cinnamyl phenyl ring. Moving the nitro group from para to meta, or from meta to ortho, produces non-linear, drastic shifts in μ-opioid receptor affinity that cannot be predicted from the parent cinnamyl scaffold alone [1]. In the normal 3-DBO series (N8-propionyl, N3-aralkenyl), the meta-nitro isomer (1d) exhibits a Ki of 10 nM, whereas the ortho-nitro isomer (1c) shows a 175-fold loss of affinity (Ki = 1,750 nM) measured under identical conditions [1]. US Patent 5,672,601 further codifies this functional non-equivalence by explicitly excluding o- and m-nitrocinnamyl substituents from the claim scope when R is propionyl, while separately listing the reverted N8-(m-nitro)cinnamyl-N3-propionyl isomer among particularly preferred compounds [2]. Therefore, neither the parent cinnamyl analog (azaprocin) nor the para-nitro isomer can serve as a generic substitute for this specific meta-nitrocinnamyl derivative in research or procurement contexts where precise receptor affinity profiles or freedom-to-operate considerations are decisive.

Quantitative Differentiation Evidence for 3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane (CAS 63990-46-5) Against Closest DBO Analogs


Mu-Opioid Receptor Binding Affinity: Meta-Nitro (1d) vs. Ortho-Nitro, Para-Nitro, and Parent Cinnamyl DBO Analogs

In the normal 3-DBO series bearing an N8-propionyl group, the meta-nitrocinnamyl analog 1d (corresponding to CAS 63990-46-5) exhibited a Ki of 10 nM for μ-opioid receptors, representing a 3.3-fold improvement over the para-nitro isomer 1b (Ki = 33 nM) and a 5.5-fold improvement over the unsubstituted parent cinnamyl compound 1a (Ki = 55.2 nM). By contrast, the ortho-nitro isomer 1c suffered a drastic loss of affinity (Ki = 1,750 nM), demonstrating a 175-fold difference from the meta isomer [1]. This steep positional SAR cliff means the meta-nitro configuration is uniquely optimized for μ-receptor engagement among the mononitro cinnamyl positional isomers.

μ-opioid receptor binding affinity structure-activity relationship

Meta-Nitrocinnamyl 3-DBO (1d) vs. Reverted 8-DBO Isomer (2d): Isosteric Comparison of Affinity and Patent Status

The target compound 1d (N8-propionyl-N3-meta-nitrocinnamyl-DBO, Ki = 10 nM) and its reverted isomer 2d (N8-meta-nitrocinnamyl-N3-propionyl-DBO, Ki = 9.5 nM) display nearly identical μ-opioid receptor affinity, differing by only 0.5 nM under the same assay conditions [1]. However, US Patent 5,672,601 lists the reverted isomer as a 'particularly preferred' compound (Column ~8, line 408-410) while explicitly excluding the normal isomer 1d from its claims ('when R is the propionyl group, R₁ cannot be o-, or m-nitrocinnamyl') [2]. This creates a unique intellectual property landscape where the normal meta-nitro isomer 1d possesses equivalent target engagement to the patented reverted isomer but resides outside the patent claims.

reverted isomer regioisomer comparison patent differentiation

Meta-Nitro vs. Para-Nitro DBO: Comparative μ/δ Selectivity and In Vivo Analgesic Potency Class-Level Evidence

In the 1988 pharmacological characterization of the DBO series, the para-nitrocinnamyl analog (p.nitrocinnamyl DBO, compound 1d in the 1988 paper, corresponding to 1b in the 1998 nomenclature) demonstrated a μ/δ selectivity 25-fold higher than morphine and an analgesic potency (hot plate test) 17-fold greater than morphine following in vivo evaluation in mice [1]. Although the meta-nitrocinnamyl isomer 1d was not among the four representative compounds selected for in vivo testing in the 1988 study, the 1998 binding study confirms that the meta-nitro analog (Ki = 10 nM) outperforms the para-nitro analog (1b, Ki = 33 nM) in μ-receptor affinity by 3.3-fold [2], providing a class-level basis to expect the meta-nitro derivative to maintain or exceed the favorable selectivity and potency profile established for the para-nitro congener. No in vivo data for the meta-nitro isomer have been reported in the primary literature.

μ/δ selectivity analgesic potency in vivo pharmacology

Physicochemical Differentiation: Lipophilicity and Volatility of m-Nitrocinnamyl DBO vs. Parent Azaprocin

The introduction of the meta-nitro group onto the cinnamyl phenyl ring increases the computed LogP from approximately 2.66–2.8 for the parent azaprocin (3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane) [1] to 3.09 for the m-nitrocinnamyl derivative (CAS 63990-46-5) . This LogP shift of ~0.3–0.4 units indicates moderately enhanced lipophilicity, which may influence blood-brain barrier (BBB) penetration and CNS distribution kinetics. The meta-nitro compound also exhibits substantially higher boiling point (524.2 °C at 760 mmHg vs. ~462.5 °C for azaprocin) and density (1.214 vs. 1.096 g/cm³), reflecting the additional molecular mass and polarity introduced by the nitro substituent . These differences are relevant for formulation development, analytical method establishment, and handling protocols.

lipophilicity physicochemical properties BBB permeability

High-Value Application Scenarios for 3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane (CAS 63990-46-5) Based on Quantitative Differentiation Evidence


μ-Opioid Receptor SAR Probe: Positional Nitro Isomer Library Screening for Receptor Subtype Selectivity Optimization

The 175-fold affinity spread across the ortho, meta, and para nitro isomers of N8-propionyl-DBO (spanning Ki values from 10 nM to 1,750 nM) makes this compound series an exceptional tool for dissecting the steric and electronic requirements of the μ-opioid receptor binding pocket [1]. The meta-nitro isomer 1d, with its optimal 10 nM Ki, serves as the high-affinity reference point within a matched molecular pair analysis that includes the parent cinnamyl (Ki = 55.2 nM), para-nitro (Ki = 33 nM), and ortho-nitro (Ki = 1,750 nM) analogs. Researchers studying opioid receptor SAR or developing biased μ-agonists can procure CAS 63990-46-5 as a defined chemical probe whose affinity is precisely contextualized within its isomeric series, enabling rigorous interpretation of binding mode hypotheses.

Freedom-to-Operate Lead Scaffold for Analgesic Drug Discovery: Patent-Excluded μ-Agonist with Nanomolar Affinity

The meta-nitrocinnamyl normal isomer 1d occupies a strategically valuable position in the DBO patent landscape. US Patent 5,672,601 explicitly excludes compounds where R is propionyl and R₁ is m-nitrocinnamyl from its claims, while listing the reverted isomer 2d (Ki = 9.5 nM) among particularly preferred embodiments [2][3]. This means that medicinal chemistry programs can utilize the meta-nitro normal isomer as a lead scaffold with experimentally validated 10 nM μ-affinity without encroaching on the claims of the foundational DBO patent, provided no other blocking IP exists. For pharmaceutical R&D organizations and CROs managing IP risk, this compound offers a rare legal clearance advantage that directly impacts procurement and development strategy.

Comparative Pharmacokinetic and BBB Penetration Studies Using Physicochemically Characterized DBO Analogs

With a measured LogP of 3.09, a polar surface area of 69.37 Ų, and a boiling point of 524.2 °C , the m-nitrocinnamyl derivative presents a defined physicochemical profile that differs systematically from the unsubstituted azaprocin (LogP ~2.7, PSA ~23.6 Ų). These data allow CNS pharmacology laboratories to design controlled comparisons evaluating how incremental changes in lipophilicity and hydrogen-bonding capacity modulate the rate and extent of brain uptake, plasma protein binding, and metabolic stability within the DBO chemotype. Procurement of both CAS 63990-46-5 and its parent azaprocin enables internally controlled ADME experiments that isolate the contribution of the meta-nitro group to disposition kinetics.

Reference Standard for Analytical Method Development and Forensic Toxicology of Nitro-Substituted Opioid Designer Drugs

The para-nitro derivative of azaprocin (para-nitroazaprocin) has been classified as a Class A controlled substance in the UK as of May 2024 due to its appearance as an opioid designer drug with approximately 25× morphine potency [4]. The meta-nitro isomer (CAS 63990-46-5), while not explicitly scheduled, is a closely related positional isomer requiring analytical differentiation. Forensic toxicology and drug monitoring laboratories can procure the meta-nitro compound as a certified reference material for developing LC-MS/MS or GC-MS methods that distinguish the meta, para, and ortho nitro isomers by their distinct retention times (reflecting different boiling points: 524.2 °C for meta vs. the para isomer's expected intermediate BP) and fragmentation patterns, supporting unambiguous identification in seized samples or biological matrices.

Quote Request

Request a Quote for 3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.